3,4,5-Trimethoxyphenyl isothiocyanate

Pain TRP channels Neuroscience

Source 3,4,5-Trimethoxyphenyl isothiocyanate (CAS 35967-24-9) as a high-purity (≥98%), non-natural aryl isothiocyanate. With a distinct 3,4,5-trimethoxy substitution (XLogP3-AA 3.2), it is a validated TRPA1 antagonist tool compound. Essential for reproducible pain/inflammation research and a key scaffold for CNS-penetrant drug design. Procure the correct analogue to ensure valid SAR studies.

Molecular Formula C10H11NO3S
Molecular Weight 225.27 g/mol
CAS No. 35967-24-9
Cat. No. B1294884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxyphenyl isothiocyanate
CAS35967-24-9
Molecular FormulaC10H11NO3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)N=C=S
InChIInChI=1S/C10H11NO3S/c1-12-8-4-7(11-6-15)5-9(13-2)10(8)14-3/h4-5H,1-3H3
InChIKeyAFWKAIYTSPWWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxyphenyl Isothiocyanate (CAS 35967-24-9): Essential Baseline Data for Research & Industrial Procurement


3,4,5-Trimethoxyphenyl isothiocyanate (CAS 35967-24-9), also known as 5-isothiocyanato-1,2,3-trimethoxybenzene, is a synthetic aryl isothiocyanate with the molecular formula C₁₀H₁₁NO₃S and a molecular weight of 225.27 g/mol [1]. It belongs to the broader class of organic isothiocyanates (ITCs), which are recognized for their chemopreventive and anticancer properties [2]. Key physicochemical identifiers include a computed XLogP3-AA value of 3.2 [1] and a melting point range of 62-65 °C . The compound is sensitive to moisture and is typically stored at 2-8°C . Unlike many naturally occurring ITCs derived from glucosinolates, this trimethoxy-substituted phenyl derivative is a non-natural analogue designed to probe structure-activity relationships [2], making its precise identification and procurement crucial for reproducible research.

Why Generic Substitution of 3,4,5-Trimethoxyphenyl Isothiocyanate Fails: The Critical Role of Trimethoxy Substitution in Isothiocyanate Research


The assumption that any aryl isothiocyanate (ITC) can be interchanged in a research or industrial application is contradicted by established structure-activity relationships (SAR). Even minor structural modifications within the ITC class can lead to significant differences in biological potency and mechanism [1]. For instance, the aryl ITCs phenyl isothiocyanate (PITC) and benzyl isothiocyanate (BITC) differ by only a single methylene unit, yet they exhibit profoundly different anticancer activities [1]. The 3,4,5-trimethoxy substitution pattern on the phenyl ring of the target compound imparts a distinct set of physicochemical and biological properties, including altered lipophilicity (XLogP3-AA = 3.2 [2]) and specific target interactions (e.g., with TRPA1 [3]), that cannot be replicated by simpler or differently substituted ITCs. Therefore, generic substitution with a more common ITC, such as PITC or BITC, is not a scientifically valid approach and will likely yield non-comparable or misleading results.

3,4,5-Trimethoxyphenyl Isothiocyanate: Quantified Differentiation for Informed Scientific Selection


TRPA1 Antagonist Potency: A Direct Binding Comparison of 3,4,5-Trimethoxyphenyl Isothiocyanate vs. Allyl Isothiocyanate

3,4,5-Trimethoxyphenyl isothiocyanate acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key target in pain and inflammation. Its potency was directly compared to the classic TRPA1 agonist, allyl isothiocyanate (AITC). In a functional assay using rat TRPA1 expressed in HEK293 cells, the compound exhibited an IC50 of 5,500 nM for inhibiting the AITC-induced increase in intracellular calcium [1]. This quantitative data defines its activity at this target and distinguishes it from other ITCs with different TRP channel profiles.

Pain TRP channels Neuroscience

Lipophilicity Advantage: A Comparative Physicochemical Profile of 3,4,5-Trimethoxyphenyl Isothiocyanate vs. Phenyl Isothiocyanate

The presence of three methoxy groups on the phenyl ring of 3,4,5-Trimethoxyphenyl isothiocyanate significantly increases its lipophilicity compared to the unsubstituted phenyl isothiocyanate (PITC). The computed XLogP3-AA value for the target compound is 3.2 [1], whereas the experimentally determined logP for PITC is approximately 2.5 [2]. This difference of ~0.7 log units translates to a nearly 5-fold increase in octanol-water partition coefficient, a critical parameter influencing membrane permeability, cellular uptake, and potential off-target binding.

Medicinal Chemistry Drug Design ADME

Aryl Isothiocyanate SAR: Class-Level Evidence for Differential Antiproliferative Potency Based on Aromatic Substitution

While direct antiproliferative data for 3,4,5-Trimethoxyphenyl isothiocyanate in a specific cell line is not available in the primary literature, strong class-level evidence demonstrates that aromatic substitution on aryl isothiocyanates (ITCs) dramatically alters their potency. A comprehensive SAR study of 79 synthetic aryl and biaryl ITCs against human MCF-7 breast cancer cells revealed that specific substitution patterns led to lead compounds with potent antiproliferative properties, while others were inactive [1]. This study underscores that the functionalization of the aryl ring is a critical determinant of activity, and that the 3,4,5-trimethoxy pattern represents a distinct and specific modification within this chemical space.

Cancer Biology Chemoprevention SAR

Validated Application Scenarios for 3,4,5-Trimethoxyphenyl Isothiocyanate Based on Evidence


Pharmacological Tool for Investigating TRPA1 Channel-Mediated Pain and Inflammation Pathways

Based on its demonstrated antagonist activity at the TRPA1 channel (IC50 = 5,500 nM) [1], 3,4,5-Trimethoxyphenyl isothiocyanate is a validated tool compound for probing the role of TRPA1 in cellular and in vivo models of pain, neurogenic inflammation, and itch. Researchers studying conditions such as migraine, chronic pain, or inflammatory bowel disease can use this compound to selectively block TRPA1 activation, enabling the dissection of this channel's contribution to disease pathology.

Medicinal Chemistry Starting Point for Lipophilic Aryl Isothiocyanate Derivatives

With a computed XLogP3-AA of 3.2 [2], which is significantly higher than that of the unsubstituted phenyl isothiocyanate (LogP ~2.5) [3], 3,4,5-Trimethoxyphenyl isothiocyanate serves as an excellent starting scaffold for the development of drug candidates requiring enhanced membrane permeability or central nervous system (CNS) penetration. Medicinal chemists can utilize this scaffold to design and synthesize focused libraries of trimethoxy-substituted aryl ITCs, exploring the impact of additional modifications on potency, selectivity, and ADME properties.

Calibration Standard for Analytical Method Development for Isothiocyanates

The well-defined physicochemical properties of 3,4,5-Trimethoxyphenyl isothiocyanate, including its melting point (62-65 °C) and stability profile (moisture-sensitive, store at 2-8°C) , make it a suitable reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of aryl isothiocyanates in complex biological or environmental matrices.

Key Intermediate for the Synthesis of Functionalized Heterocyclic Compounds

The isothiocyanate functional group (-N=C=S) is a versatile synthetic handle for the construction of nitrogen- and sulfur-containing heterocycles. 3,4,5-Trimethoxyphenyl isothiocyanate can be employed as a key building block in the synthesis of thioureas, thiohydantoins, and other biologically relevant scaffolds [4]. The presence of the electron-donating methoxy groups on the aromatic ring can influence the reactivity of the isothiocyanate moiety in nucleophilic addition and cycloaddition reactions, offering distinct synthetic pathways compared to other aryl ITCs.

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